2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
“2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with three phenyl rings, one of which has a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and phenyl rings would contribute to its aromaticity .Scientific Research Applications
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Scientific Field: Chemistry
- Application : Imidazole derivatives are used in the synthesis of various compounds .
- Method of Application : The synthesis involves various chemical reactions, and the structure of the resulting compounds is often analyzed using X-ray crystallography .
- Results : The synthesis results in various imidazole derivatives with different properties. The structure of these compounds is determined by X-ray crystallography .
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Scientific Field: Analytical Chemistry
- Application : Imidazoles are used in analytical processes due to their ability to fluoresce and glow under certain conditions .
- Method of Application : Imidazole derivatives are used as chemisensors for sensing and imaging metal ions .
- Results : The alteration in fluorescence following metal binding is a crucial characteristic that makes imidazole derivatives desirable as a chelator .
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Scientific Field: Pharmacology
- Application : Indole derivatives, which are structurally similar to imidazole derivatives, have been found in many important synthetic drug molecules .
- Method of Application : These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Scientific Field: Organic Synthesis
- Application : Imidazole derivatives are used in the synthesis of highly substituted imidazole .
- Method of Application : In a typical reaction, benzaldehyde is reacted with ammonium acetate and 1,2-diketone in t-BuOH using tetrabutyl ammonium bromide (TBABr) as a catalyst at 80 °C in 6–8 hours .
- Results : The reaction results in 2,4,5-trisubstituted imidazole derivatives in high yield .
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Scientific Field: Crystallography
- Application : Imidazole derivatives are used in X-ray crystal structure analysis .
- Method of Application : The molecular crystal structure of selected imidazole derivatives is determined by X-ray crystallography .
- Results : The structural analyses provide the essential characteristics of the imidazole derivatives .
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Scientific Field: Medicinal Chemistry
- Application : Imidazole derivatives are used in the development of new therapeutic possibilities .
- Method of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Scientific Field: Antiviral Research
- Application : Indole derivatives, which are structurally similar to imidazole derivatives, have been reported as antiviral agents .
- Method of Application : Various 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Scientific Field: Fluorescence Studies
- Application : BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas (e.g., bioimaging and chemosensing) as they exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
- Method of Application : These fluorophores are used in various analytical processes due to their ability to fluoresce and glow under certain conditions .
- Results : The noticeable alteration in fluorescence following metal binding is a crucial characteristic that makes these fluorophores desirable as a chelator .
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOBUOVKKFIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355420 | |
Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
CAS RN |
2284-96-0 | |
Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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